molecular formula C8H8N2O3S B8724958 5-Hydroxy-1H-indole-2-sulfonamide CAS No. 100587-64-2

5-Hydroxy-1H-indole-2-sulfonamide

Cat. No.: B8724958
CAS No.: 100587-64-2
M. Wt: 212.23 g/mol
InChI Key: ANAPLLWRANGSPU-UHFFFAOYSA-N
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Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Biology

The indole scaffold is often described as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a vast number of biologically active natural products and synthetic drugs. nih.goveurekaselect.com This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component of the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids. researchgate.netnih.gov Its unique chemical properties, including the ability of the N-H group to act as a hydrogen bond donor, allow it to interact with a wide range of biological targets. nih.gov The versatility of the indole nucleus permits extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. mdpi.com Consequently, indole-containing molecules have been developed to target a wide array of receptors and enzymes, leading to treatments for various conditions. nih.govmdpi.comnih.gov

Evolution and Diverse Pharmacological Relevance of Sulfonamide-Containing Compounds

The journey of sulfonamides in medicine began with the discovery of their antibacterial properties, marking them as the first class of synthetic antimicrobial agents to be used systemically. ajchem-b.comwikipedia.org Commonly known as "sulfa drugs," these compounds, characterized by the -SO2NH- functional group, revolutionized the treatment of bacterial infections before the widespread availability of penicillin. researchgate.netajchem-b.com Beyond their antimicrobial effects, sulfonamides have demonstrated a broad spectrum of pharmacological activities. ajchem-b.comresearchgate.net They are integral to the development of various therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic drugs. wikipedia.orgnih.gov More recently, sulfonamide derivatives have been investigated for their potential as antiviral, antifungal, and anticancer agents, often by targeting specific enzymes like carbonic anhydrase. ajchem-b.comresearchgate.netajchem-b.com The chemical stability and synthetic accessibility of the sulfonamide group continue to make it an attractive component in the design of new therapeutic molecules. researchgate.net

Specific Focus on 5-Hydroxy-1H-indole-2-sulfonamide in Contemporary Academic Research

Within the broader class of indole sulfonamides, this compound has emerged as a compound of interest in recent academic research. nih.gov The strategic placement of a hydroxyl group at the 5-position of the indole ring and a sulfonamide group at the 2-position creates a unique electronic and steric profile. This specific arrangement of functional groups offers potential for targeted interactions with various biological macromolecules.

While extensive research has been conducted on various indole sulfonamide derivatives, the specific biological activities and potential therapeutic applications of this compound are still being actively explored. For instance, related compounds, N-hydroxyindole-2-carboxylates with sulfonamide substituents at the 5- or 6-position, have been synthesized and evaluated as inhibitors of human lactate (B86563) dehydrogenase, an enzyme implicated in cancer metabolism. nih.gov Some of these derivatives showed significant inhibitory potency, acting as competitive inhibitors. nih.gov Another study focused on 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase (HDAC) inhibitors with in vivo antitumor activity. nih.gov These findings highlight the potential of the indole sulfonamide scaffold in developing novel therapeutic agents. The investigation into this compound is part of a larger effort to understand how modifications to the indole and sulfonamide moieties can fine-tune biological activity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100587-64-2

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-hydroxy-1H-indole-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S/c9-14(12,13)8-4-5-3-6(11)1-2-7(5)10-8/h1-4,10-11H,(H2,9,12,13)

InChI Key

ANAPLLWRANGSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy 1h Indole 2 Sulfonamide and Its Advanced Analogs

Foundational Synthetic Routes to the 5-Hydroxy-1H-indole-2-sulfonamide Core

The construction of the this compound molecule relies on established synthetic transformations that allow for the formation of the indole (B1671886) ring system and the introduction of the key hydroxyl and sulfonamide functional groups.

Adaptations of the Nenitzescu Indole Synthesis for 5-Hydroxy-Indole Frameworks

The Nenitzescu indole synthesis is a powerful and well-established method for creating 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.comdrugfuture.com This reaction, first reported by Costin Nenitzescu in 1929, involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgdrugfuture.comnumberanalytics.com The mechanism proceeds through a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and concludes with an elimination to form the aromatic indole ring. wikipedia.org

The versatility of the Nenitzescu synthesis allows for the use of various substituents on the starting materials, which influences the final product's structure. wikipedia.org Research has shown that the reaction performs best in highly polar solvents. wikipedia.org Furthermore, investigations into using milder Lewis acids like zinc, iron, and magnesium salts in environmentally benign solvents such as cyclopentyl methyl ether have demonstrated fair to good yields of 5-hydroxyindoles at room temperature. cnr.it

Table 1: Nenitzescu Indole Synthesis Conditions and Yields

CatalystSolventTemperature (°C)Reaction TimeYieldReference
None (various polar solvents studied)VariousNot specifiedNot specifiedVaries wikipedia.org
ZnCl2Cyclopentyl methyl ether2040 minutesGood cnr.it
FeCl3Cyclopentyl methyl ether2040 minutesFair cnr.it
Mg(ClO4)2Cyclopentyl methyl ether2040 minutesFair cnr.it

Synthesis via Indole-2-carboxylate (B1230498) Intermediates

A common and versatile approach to synthesizing substituted indoles involves the use of indole-2-carboxylate intermediates. These intermediates serve as a scaffold for further functionalization. The synthesis of the indole-2-carboxylate core can be achieved through various methods, including the Fischer indole synthesis and the Reissert indole synthesis.

Once the indole-2-carboxylate is formed, it can be converted to the desired sulfonamide. For instance, N-hydroxyindole-2-carboxylates with sulfonamide substituents at the 5- or 6-position have been designed and synthesized. nih.gov The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate, for example, is achieved by treating 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol (B145695) and concentrated sulfuric acid. nih.gov Subsequent reactions, such as the Buchwald-Hartwig reaction, can introduce various substituents at different positions on the indole ring. nih.gov The reduction of ethyl indole-2-carboxylate with lithium aluminum hydride yields indole-2-methanol, which can be further oxidized. orgsyn.org

Direct Sulfonamidation and Related Coupling Reactions

The direct introduction of a sulfonamide group onto a pre-formed indole ring is another key synthetic strategy. One common method involves the sulfonylation of indole derivatives using agents like chlorosulfonic acid under controlled conditions.

Recent advancements have focused on the direct C-H sulfonamidation of (hetero)aromatic compounds using sulfonyl azides. rsc.org This method is attractive as it forms non-toxic nitrogen gas as the only byproduct. rsc.org While not specific to this compound in the provided context, this approach represents a modern and efficient route to N-(hetero)aryl sulfonamides. rsc.org

Development of Novel and Optimized Synthetic Strategies

In line with the growing emphasis on sustainable and efficient chemical manufacturing, recent research has focused on developing greener and more selective synthetic methods for indole derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Key aspects include the use of safer solvents, renewable feedstocks, and energy-efficient processes. researchgate.net

In the context of indole synthesis, green chemistry approaches include:

Safer Solvents: Replacing hazardous solvents with more environmentally friendly alternatives. skpharmteco.com For example, the use of cyclopentyl methyl ether in the Nenitzescu synthesis is a step towards greener chemistry. cnr.it Ionic liquids are also being explored as recyclable and non-volatile reaction media. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. researchgate.net This includes the use of Lewis acids in the Nenitzescu synthesis and palladium catalysts in cross-coupling reactions. cnr.itrug.nl

Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product. researchgate.net Direct C-H functionalization reactions are a prime example of atom-economical processes. rsc.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. rsc.org

Recent developments have showcased the synthesis of sulfonamides using electrochemical methods that are catalyst- and oxidant-free, further aligning with green chemistry principles. nih.gov

Enantioselective Synthesis Approaches for Chiral Analogs

While the provided information does not detail specific enantioselective syntheses for chiral analogs of this compound, the development of such methods is a crucial area of modern organic synthesis. Chiral indole derivatives are often found in biologically active molecules, making their stereoselective synthesis highly desirable.

Approaches to enantioselective synthesis generally involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to control the stereochemical outcome of a reaction. Given the importance of chiral sulfonamides and indole-based compounds in medicinal chemistry, the development of enantioselective routes to chiral analogs of this compound is an active area of research.

Multi-Step Reaction Sequences and Cascade Cyclizations

The construction of the this compound scaffold often necessitates multi-step synthetic pathways. These sequences typically begin with appropriately substituted benzene (B151609) or pyrrole (B145914) precursors, which are then elaborated through a series of reactions to form the final indole ring system.

A common strategy involves the synthesis of N-hydroxyindole-2-carboxylates bearing sulfonamide substituents at various positions on the indole ring. nih.govnih.gov For instance, the synthesis of a related compound, 5-Methoxy-1-methyl-4-(2-N,N-di-n-propylaminoethyl)indole, was achieved through a multi-step synthesis starting from 5-hydroxyindole, highlighting the feasibility of building upon the 5-hydroxyindole core. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, offer an efficient route to complex molecules from simpler starting materials. While a specific cascade cyclization for the direct synthesis of this compound is not extensively documented, related methodologies are well-established in indole synthesis. For example, a novel synthesis of an indole ring has been developed based on an electrocyclic reaction of a 2-alkenyl-3-allenylpyrrole intermediate. clockss.org Furthermore, a high-order multicomponent reaction involving an Ugi-azide/Pd/Cu-catalyzed hetero-annulation cascade sequence has been successfully employed to synthesize 1,5-disubstituted tetrazole-indole hybrids, demonstrating the power of cascade processes in constructing complex heterocyclic systems. nih.govresearchgate.net

Chemical Derivatization and Scaffold Hybridization Strategies

To explore the structure-activity relationships and enhance the biological profiles of this compound, extensive chemical derivatization and scaffold hybridization strategies are employed. These approaches focus on modifying the indole ring, the sulfonamide moiety, and conjugating the core structure with other bioactive heterocyclic systems.

The indole ring of this compound offers several positions for functionalization, allowing for the introduction of a wide variety of substituents. The hydroxyl group at the C5 position is a key handle for derivatization. For example, in the synthesis of related compounds, this hydroxyl group has been methylated. nih.gov

The C3 position of the indole ring is also a common site for modification. Novel urea (B33335) derivatives of indole-3-sulfonamide have been synthesized, showcasing the versatility of this position for introducing diverse functionalities. nih.gov Additionally, a new construction of a functionalized indole ring has been reported, leading to the synthesis of 5-methylindole-4,7-quinone, which involved reactions at the N1 and C4 positions of the indole nucleus. clockss.org

Table 1: Examples of Functionalization of the Indole Ring System

Starting MaterialReagent(s)Position of FunctionalizationProductReference
5-HydroxyindoleMethylating agentC5-OH5-Methoxyindole derivative nih.gov
Indole-3-sulfonamideIsocyanateC3Indole-3-sulfonamide urea derivative nih.gov
N-phenylsulfonylindoleBoron tribromideC44-Hydroxyindole derivative clockss.org

The sulfonamide group is a critical pharmacophore, and its modification can significantly impact the biological activity of the parent compound. The sulfonamide moiety can be modified by introducing various substituents on the nitrogen atom or by altering the sulfonyl group itself.

Research has shown that substitutions on the sulfonamide nitrogen can lead to compounds with improved properties. For instance, in a series of indolylarylsulfones, the introduction of sidearms containing sulfonamide groups on a 2-carboxamide (B11827560) was explored to enhance water solubility and reduce cytotoxicity. nih.gov The synthesis of new 2-trichloromethylquinazolines with a variously substituted sulfonamide group at position 4 has also been reported, providing insights into the types of modifications that can be made to the sulfonamide moiety.

Furthermore, the synthesis of N-hydroxy sulfonamides has been developed, which can act as sulfenylating agents for the functionalization of aromatic compounds. ajchem-b.com This opens up possibilities for creating novel analogs of this compound with modified sulfur linkages.

Table 2: Examples of Modifications at the Sulfonamide Moiety

Parent ScaffoldModification StrategyResulting MoietyReference
IndolylarylsulfoneIntroduction of sulfonamide-containing sidearmsSubstituted sulfonamide nih.gov
QuinazolineVariation of substituents on the sulfonamide nitrogenVariously substituted sulfonamides
Aromatic compoundsReaction with N-hydroxy sulfonamidesSulfenylated aromatic compounds ajchem-b.com

To create novel hybrid molecules with potentially synergistic or enhanced biological activities, this compound can be conjugated with other bioactive heterocyclic systems. This molecular hybridization approach has been successfully applied to indole and sulfonamide scaffolds.

Triazoles: The 1,2,3-triazole linker is a popular choice for connecting different molecular fragments due to its favorable chemical properties and ease of synthesis via "click chemistry." nih.gov A series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids have been synthesized and evaluated for their biological activities. nih.govresearchgate.net This strategy involves creating a linkage between the indole core and a sulfonamide through a triazole ring. nih.govresearchgate.net Novel 1,2,3-triazole-sulfonamide hybrids have also been prepared, demonstrating the broad applicability of this conjugation strategy. researchgate.net

Tetrazoles: Tetrazoles are another class of heterocycles that have been hybridized with indole systems. A series of 1,5-disubstituted tetrazole-indole hybrids were synthesized using a high-order multicomponent reaction. nih.govresearchgate.netbeilstein-journals.org This approach allows for the rapid assembly of complex molecules containing both the indole and tetrazole motifs. The synthesis of a hybrid molecule combining 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole (B1258715) has also been reported, showcasing the potential for creating multi-heterocyclic systems. rsc.org

Pyrazoles: Pyrazole-sulfonamide derivatives have been designed and synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This suggests that conjugating a pyrazole (B372694) moiety to the this compound scaffold could lead to compounds with interesting anti-inflammatory properties.

Table 3: Examples of Conjugation with Other Bioactive Heterocyclic Systems

Core ScaffoldHeterocyclic SystemLinkage StrategyHybrid MoleculeReference(s)
Indole-Sulfonamide1,2,3-TriazoleClick ChemistryTriazole-linked indole-sulfonamide nih.govnih.govresearchgate.net
IndoleTetrazoleMulticomponent ReactionTetrazole-indole hybrid nih.govresearchgate.netbeilstein-journals.org
SulfonamidePyrazoleChemical SynthesisPyrazole-sulfonamide derivative nih.gov

Elucidation of Molecular and Cellular Biological Activities of 5 Hydroxy 1h Indole 2 Sulfonamide and Derivatives

Enzyme Inhibitory Profiles and Mechanisms of Action

Human Carbonic Anhydrase (hCA) Isoform Inhibition (hCA I, II, IX, XII)

Derivatives of indole-sulfonamide have been identified as significant inhibitors of various human carbonic anhydrase (hCA) isoforms. The inhibitory activity is influenced by the substitution patterns on the indole (B1671886) scaffold and the nature of the appended moieties.

A series of indole-based benzenesulfonamides demonstrated varied inhibitory potency against cytosolic isoforms hCA I and II, and tumor-associated isoforms hCA IX and XII. Generally, substitutions at the para- and meta-positions of the benzenesulfonamide (B165840) ring resulted in higher inhibitory activity compared to ortho-substituted derivatives. For instance, a hydroxy-substituted compound with a longer amide linker showed potent inhibition of hCA II (Ki = 7.3 nM) and hCA XII (Ki = 85.1 nM). nih.gov In contrast, other hydroxy-substituted compounds without this structural feature led to a loss of potent inhibitory activity. nih.gov Another series of sulfonamidoindole-based hydrazones showed high potency against the tumor-associated isoforms hCA IX and XII but displayed weak inhibitory activity against hCA I and hCA II. nih.gov

The primary mechanism of inhibition for sulfonamide-based inhibitors involves the direct coordination of the sulfonamide group to the Zn(II) ion within the enzyme's active site. acs.org

Kinetic Studies of Enzyme-Inhibitor Interactions

Kinetic studies have revealed detailed inhibition constants (Ki) for various indole-sulfonamide derivatives against different hCA isoforms. These studies are crucial for understanding the potency and structure-activity relationships of these inhibitors.

For a series of N-(sulfamoylphenyl)-1H-indole-carboxamides, the inhibition constants (Ki) varied significantly depending on the specific substitutions. For example, a hydroxy-substituted derivative (compound 2b) exhibited a Ki of 7.3 nM against hCA II and 85.1 nM against hCA XII. nih.gov Tumor-associated isoform hCA IX was generally weakly inhibited, with Ki values ranging from 69.3 nM to 1.4 μM. nih.gov Mono-tailed sulfonamide compounds were found to be medium to high nanomolar inhibitors of hCA I (Ki = 68.4–458.1 nM), hCA II (Ki = 62.8–153.7 nM), and hCA XII (Ki = 55.4–113.2 nM). acs.org

The following table summarizes the inhibitory activities of selected indole-sulfonamide derivatives against various hCA isoforms.

Interactive Data Table of hCA Inhibition by Indole-Sulfonamide Derivatives

Compound SerieshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)Reference
N-(sulfamoylphenyl)-1H-indole-carboxamides (general)Data not consistently highPotent inhibition observed (e.g., 7.3 nM for one derivative)69.3 nM - 1.4 µMPotent inhibition observed (e.g., 85.1 nM for one derivative) nih.gov
Mono-tailed sulfonamides (general)68.4–458.1 nM62.8–153.7 nMData not specified55.4–113.2 nM acs.org
Sulfonamidoindole-based hydrazonesWeak inhibitionWeak inhibitionHigh potencyHigh potency nih.gov
Selectivity Assessment Against hCA Isoforms

Selectivity is a critical factor in the development of hCA inhibitors to minimize off-target effects. Research has shown that specific structural modifications on the indole-sulfonamide scaffold can lead to isoform-selective inhibition.

For instance, some series of sulfonamidoindole-based hydrazones were highly potent and selective for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov Conversely, certain benzenesulfonamide derivatives showed high potency for hCA II, with varying degrees of inhibition against other isoforms. nih.gov The design of inhibitors with multiple "tails" or appended chemical moieties is a strategy employed to improve ligand/isoform matching and enhance selectivity. acs.org Computational approaches are also utilized to understand the structural basis of the observed selectivity, aiding in the rational design of new inhibitors with desired profiles. nih.gov

Acetylcholinesterase (AChE) and Alpha-Glucosidase Inhibition

Derivatives of 5-Hydroxy-1H-indole-2-sulfonamide have also been explored for their potential to inhibit other enzymes, such as acetylcholinesterase (AChE) and alpha-glucosidase, which are relevant targets for neurodegenerative diseases and diabetes, respectively.

While specific data on this compound is limited, related indole structures have shown activity. For example, 3,3-di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one is a related indole derivative synthesized and evaluated for its enzyme inhibitory potential. nih.gov Studies on various indole-based compounds have demonstrated significant α-glucosidase inhibition, with some exhibiting stronger activity than the standard drug acarbose. nih.govresearchgate.net For instance, a series of 3,3-di(indolyl)indolin-2-ones showed α-glucosidase inhibition ranging from 37 ± 11% to 94 ± 3% at a concentration of 50 μg/ml. nih.gov The inhibitory activity is influenced by the type and position of substituents on the indole ring. nih.gov

In the context of AChE inhibition, computational studies have investigated sulfonamide-based compounds for their interaction with the enzyme, suggesting they have a relative affinity for the inhibition sites. However, specific experimental data for this compound is not detailed in the provided sources.

Interactive Data Table of α-Glucosidase Inhibition by Indole Derivatives

Compound SeriesEnzymeInhibition ActivityReference
3,3-di(indolyl)indolin-2-onesα-Glucosidase37 ± 11% to 94 ± 3% inhibition at 50 µg/ml nih.gov
Isolated compounds from Garcinia schomburgkianaα-GlucosidaseIC50 values from 2.91 to 26.0 µM researchgate.net

Lactate (B86563) Dehydrogenase (LDH) Isoform Selective Inhibition (LDH-A/LDH-5)

N-Hydroxyindole derivatives, particularly those with sulfonamide substituents, have been designed and synthesized as inhibitors of human lactate dehydrogenase (LDH), with a focus on the LDH-A isoform (also known as LDH-5), which is overexpressed in many cancer cells. lookchem.comnih.gov

These compounds have shown significant inhibitory potencies against LDH-5, with some derivatives exhibiting Ki values as low as 5.6 μM. lookchem.com The inhibition is competitive with respect to both the substrate (pyruvate) and the cofactor (NADH). lookchem.comnih.gov The presence of a sulfonamide group at either the 5 or 6 position of the N-hydroxyindole-2-carboxylate scaffold is a key structural feature for this activity. lookchem.com The development of these inhibitors is part of a strategy to target the altered energy metabolism of cancer cells, often referred to as the Warburg effect. nih.gov

The selectivity for LDH-A over the LDH-B isoform is a crucial aspect of these inhibitors, as it could lead to more targeted anti-cancer therapies with fewer side effects. nih.gov

Interactive Data Table of LDH-A Inhibition by N-Hydroxyindole Derivatives

Compound SeriesTarget IsoformInhibition Constant (Ki)Mechanism of ActionReference
N-Hydroxyindole-2-carboxylates with sulfonamide substituentshLDH-5 (LDH-A)As low as 5.6 µMCompetitive with substrate and cofactor lookchem.com
N-hydroxyindole-based inhibitorshLDH-ANot explicitly stated in provided textCompetitive with pyruvate (B1213749) and NADH nih.gov

Histone Deacetylase (HDAC) Inhibition and Isoenzyme Specificity (HDAC 1, 2, 6)

While direct evidence for this compound as an HDAC inhibitor is not available in the provided search results, related indole-containing structures have been developed as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.

For example, a series of 5-pyridinyl-1,2,4-triazoles were designed as dual inhibitors of HDAC2 and focal adhesion kinase (FAK). nih.gov One compound from this series, 6a, showed high activity against HDAC2 with an IC50 value of 0.09 μM. nih.gov Selective inhibition of the HDAC2 isoform is considered particularly important as it is overexpressed in several types of cancer. nih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group, and modifications to these parts allow for the development of isoform-selective inhibitors. nih.gov

The development of isoform-specific HDAC inhibitors is an active area of research, as it may lead to more effective and less toxic cancer treatments. nih.gov

Interactive Data Table of HDAC Inhibition by Pyridinyl-1,2,4-triazoles

CompoundHDAC2 (IC50)FAK (IC50)Reference
Compound 6a0.09 µM12.59 nM nih.gov
Compounds 5d, 7c, 11c0.09–1.40 μM12.59–36.11 nM nih.gov

5-Lipoxygenase (5-LO) Inhibition in Cell-Free and Cellular Assays

Derivatives of this compound have been investigated for their potential to inhibit 5-Lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. In various in vitro assays, certain N-hydroxycarbamate analogs containing a histaminergic H1 receptor antagonist pharmacophore have demonstrated notable 5-lipoxygenase inhibiting activities. nih.gov These activities were found to be comparable to their corresponding N-hydroxyurea counterparts. nih.gov Animal models have further confirmed the 5-lipoxygenase inhibitory action of these compounds. nih.gov The inhibition of 5-LO is a key mechanism for controlling inflammatory responses, and the dual functionality of these compounds as both histamine (B1213489) H1 antagonists and 5-LO inhibitors presents a multifaceted approach to managing inflammatory conditions. nih.gov

Inhibition of Glycolytic Enzymes (e.g., α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a recognized strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes mellitus. nih.govnih.gov α-Amylase, found in saliva and pancreatic juice, is responsible for the initial breakdown of starch into smaller sugars. nih.gov By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption into the bloodstream can be slowed. nih.gov

Research has shown that various compounds, including hydroxylated xanthones and fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones, can effectively inhibit α-amylase. nih.govrsc.org For instance, certain fluorinated derivatives have exhibited potent α-amylase inhibition with IC50 values in the low micromolar range. nih.gov The inhibitory action of these compounds is often dose-dependent. frontiersin.org This line of research suggests that derivatives structurally related to this compound could potentially be developed as inhibitors of glycolytic enzymes, offering a therapeutic avenue for metabolic disorders.

Investigation of Protein-Ligand Interactions and Cellular Pathway Modulation

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

A significant area of research for indole sulfonamide derivatives has been their role as inhibitors of tubulin polymerization, a critical process in cell division. These compounds have been shown to bind to the colchicine binding site on β-tubulin. nih.govnih.gov This interaction disrupts the formation of microtubules, leading to a halt in the cell cycle during the G2/M phase and subsequently inducing apoptosis. nih.govnih.gov

Molecular modeling studies have provided insights into this binding, confirming the interaction at the colchicine site. nih.gov The effectiveness of these compounds can be influenced by various chemical modifications. For example, methylated sulfonamides have shown greater potency than those with larger, more polar substitutions. nih.gov The addition of groups like amide, formyl, or nitrile at the indole 3-position has also been explored to enhance drug-like properties. nih.gov Notably, some of these compounds are not substrates for P-glycoprotein, a protein associated with multidrug resistance, which is a significant advantage in cancer therapy. nih.gov

Table 1: Tubulin Polymerization Inhibition by Indole Derivatives

Compound Type Mechanism of Action Key Findings
Indolesulfonamides Inhibit tubulin polymerization by binding to the colchicine site. Cause mitotic arrest and apoptosis. Potency influenced by substitutions on the sulfonamide and indole ring. nih.gov
2-Aroylindoles Inhibit tubulin polymerization and interfere with colchicine binding. Arrest tumor cells in the G2/M phase. nih.gov

Modulation of Protein Kinase Activity (e.g., EGFR, CDK-2)

Derivatives of 5-substituted-indole-2-carboxamides have been designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These kinases are crucial regulators of cell proliferation and are often dysregulated in cancer. The synthesized compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

Several of the most potent derivatives were found to inhibit EGFR with IC50 values in the nanomolar range, comparable to the reference drug erlotinib. nih.gov Furthermore, some of these compounds also showed potent inhibition of CDK2. nih.gov The dual inhibition of both EGFR and CDK2 by these indole derivatives represents a promising strategy for developing new anticancer agents. nih.gov

Table 2: Inhibition of EGFR and CDK2 by 5-Substituted-indole-2-carboxamides

Compound Target IC50 (nM)
Derivative 5c EGFR 85-124
CDK2 46 ± 05
Derivative 5g EGFR 85-124
CDK2 33 ± 04
Derivative 5i EGFR 85-124
Derivative 5j EGFR 85-124

Interactions with Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death. medchemexpress.com This family includes both anti-apoptotic proteins like Bcl-2 and Mcl-1, and pro-apoptotic proteins. nih.gov Myeloid cell leukemia-1 (Mcl-1) is a particularly important anti-apoptotic protein, and its overexpression is linked to cancer cell survival and resistance to chemotherapy. nih.gov

Fragment-based methods and structure-based design have been employed to discover 2-indole-acylsulfonamide derivatives as inhibitors of Mcl-1. nih.gov These inhibitors have shown low nanomolar binding affinities to Mcl-1 and high selectivity over other Bcl-2 family members like Bcl-xL. nih.gov X-ray crystallography has revealed how these small molecules bind to the hydrophobic groove of Mcl-1, providing a basis for further optimization. nih.gov Mcl-1 has also been shown to interact with the pro-apoptotic protein Bax, and can delay cell death induced by various cytotoxic stimuli. nih.gov

Hypoxia-Inducible Factor 1 (HIF-1) Transcriptional Activity Regulation

Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that enables cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. nih.govmdpi.com HIF-1 is a heterodimer composed of HIF-1α and HIF-1β subunits. nih.gov Under normal oxygen levels, HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized and translocates to the nucleus to activate the transcription of genes involved in processes like angiogenesis and metabolic reprogramming. nih.govnih.gov

The regulation of HIF-1 transcriptional activity is complex and involves post-translational modifications and interactions with co-regulators. nih.govmdpi.com For instance, the hydroxylation of specific asparagine residues in HIF-1α can inhibit its transactivation activity. nih.gov The transport of HIF-1α to the nucleus is also a regulated step, involving microtubule-associated trafficking. nih.gov The inhibition of HIF-1 activity is a rational target for cancer therapy, and understanding its regulatory mechanisms is crucial for developing effective inhibitors. nih.gov While direct studies on this compound are not detailed, the broader class of indole-containing compounds has been explored for modulating pathways that can be influenced by HIF-1.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, is a key component of the endocannabinoid system and a significant target for drug development. unc.edu Allosteric modulation of this receptor presents a sophisticated approach to fine-tune its activity, potentially avoiding the side effects associated with direct-acting (orthosteric) agonists and antagonists. unc.edumdpi.com Indole-based scaffolds, including indole-2-sulfonamides and indole-2-carboxamides, have emerged as a promising class of CB1 receptor allosteric modulators. researchgate.netbohrium.com

Research into the pharmacology of novel indole derivatives has demonstrated their ability to bind to an allosteric site on the CB1 receptor, distinct from the binding site of endogenous cannabinoids. unc.edunih.gov This interaction can alter the receptor's conformation, thereby modulating the binding and/or efficacy of orthosteric ligands. For instance, certain 5-substituted indole-2-carboxamide derivatives, such as ORG27569, were among the first identified CB1 allosteric modulators. unc.edunih.gov These compounds were found to enhance the binding of CB1 receptor agonists while decreasing the binding of inverse agonists, a hallmark of positive allosteric modulation (PAM) of agonist binding. nih.gov

Structure-activity relationship (SAR) studies on indole-2-carboxamides revealed that the indole ring is preferred for high binding affinity to the allosteric site. nih.gov While the carboxamide function at the C-2 position was found to be critical for the stimulatory effect on agonist binding, modifications at other positions significantly influence the allosteric effects. bohrium.comnih.gov For example, introducing a chlorine atom at the 5-position of the indole ring, combined with a dimethylamino or piperidinyl group on a phenethyl moiety attached to the carboxamide nitrogen, resulted in potent positive allosteric modulators. bohrium.com Specifically, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) was identified as a robust CB1 allosteric modulator with a high binding cooperativity factor. nih.gov

Interestingly, while these compounds act as positive allosteric modulators in binding assays, they often behave as insurmountable antagonists in functional assays, reducing the maximum effect (Emax) of CB1 receptor agonists. nih.gov Some derivatives, like ICAM-b (5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), have shown biased signaling, displaying negative modulatory effects on G-protein coupling but inducing β-arrestin-mediated signaling pathways. nih.gov The development of indole sulfonamide variants, such as ABD1085, has yielded versatile tool compounds with good oral exposure and CNS penetration for further investigation into the therapeutic potential of CB1 allosteric modulation. researchgate.net

In Vitro Cellular Efficacy Studies (Excluding Clinical Human Data)

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of the indole-sulfonamide scaffold have been the subject of extensive investigation for their potential as anticancer agents, demonstrating significant antiproliferative activity against a variety of human cancer cell lines. acs.orgnih.govresearchgate.net Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the inhibition of crucial biological targets like tubulin and carbonic anhydrases. researchgate.netresearchgate.net

A comprehensive study of 44 indole-sulfonamide derivatives revealed broad cytotoxic activity, particularly against the MOLT-3 (human acute lymphoblastic leukemia) cell line. acs.orgnih.gov A notable finding from this research was that hydroxyl-containing bis-indole derivatives exhibited potent activity against several other cancer cell lines, including HuCCA-1 (human cholangiocarcinoma), HepG2 (human liver cancer), and A549 (human lung cancer). acs.orgnih.gov Within this series, compounds featuring 4-trifluoromethyl, 4-chloro, and 4-nitro substituents on a hydroxyl-bearing bis-indole structure were identified as the most promising anticancer agents. acs.org Specifically against the HepG2 cell line, all tested bis-indoles with a hydroxyl group showed cytotoxic activity with IC₅₀ values ranging from 7.37 to 26.00 μM, proving more potent than the reference drug, etoposide. nih.gov

Further research into other indole-based sulfonohydrazides also confirmed their antiproliferative effects. A series of these compounds incorporating indole and morpholine (B109124) scaffolds were evaluated against MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines. acs.org The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) showed promising inhibition of both cell lines, with IC₅₀ values of 8.2 μM and 13.2 μM, respectively. acs.org

Similarly, 1-acylated indoline-5-sulfonamides have been synthesized and tested on the MCF-7 breast cancer cell line, where they demonstrated moderate antiproliferative effects under both normal and hypoxic conditions. nih.gov Compound 4f from this series, a potent inhibitor of cancer-related carbonic anhydrases IX and XII, suppressed the growth of MCF-7 cells with an IC₅₀ of 12.9 µM under hypoxia. nih.gov In another study, indole-aryl-amide derivatives were assessed, and compound 5 was found to be selectively toxic to HT29 (human colorectal adenocarcinoma) cells while not affecting healthy intestinal cells. unibo.itnih.gov

Table 1: Antiproliferative Activity of Indole-Sulfonamide Derivatives Against Various Cancer Cell Lines

Compound/Derivative SeriesCancer Cell LineReported Activity (IC₅₀)Reference
Hydroxyl-containing bis-indoles (e.g., Compound 30)HepG2 (Liver Cancer)7.37 µM nih.gov
Hydroxyl-containing bis-indoles (General)HepG2 (Liver Cancer)7.37–26.00 µM nih.gov
Indole-Sulfonamide Derivatives (General)MOLT-3 (Leukemia)Broad Activity acs.orgnih.gov
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast Cancer)8.2 µM acs.org
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast Cancer)13.2 µM acs.org
1-Acylated indoline-5-sulfonamide (B1311495) (Compound 4f)MCF-7 (Breast Cancer, Hypoxia)12.9 µM nih.gov
Indole-aryl-amide (Compound 5)HT29 (Colon Cancer)Selective Toxicity unibo.itnih.gov
Indole-aryl-amide (Compound 2)MCF7 (Breast Cancer)0.81 µM unibo.it
Indole-aryl-amide (Compound 2)PC3 (Prostate Cancer)2.13 µM unibo.it

Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal)

The indole and sulfonamide moieties are both well-established pharmacophores in the development of antimicrobial agents. researchgate.netnih.gov Consequently, hybrid molecules containing these scaffolds, including derivatives of this compound, have been synthesized and evaluated for their antibacterial and antifungal properties.

Studies on various indole derivatives have demonstrated a broad spectrum of antimicrobial activity. nanobioletters.comnih.govmdpi.com For instance, a series of newly synthesized 1H-indole derivatives showed significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as potent antifungal activity against Aspergillus niger and Candida albicans. nanobioletters.com

In another study, indole derivatives conjugated with 1,2,4-triazole (B32235) were found to have potent antifungal activity, particularly against Candida tropicalis, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL for most tested compounds. mdpi.com One compound in this series, bearing a 3,4-dichlorobenzyl moiety, was also highly effective against Candida albicans with an MIC of 2 µg/mL. mdpi.com The antibacterial evaluation of this series showed moderate activity against Gram-negative strains. mdpi.com

Research on indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties also reported a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov Notably, an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2c) demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving more effective than the standard drug ciprofloxacin (B1669076) in that specific test. nih.gov Other research has shown that some sulfonamide-derived chromones possess significant antibacterial activity against a panel of Gram-negative (E. coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri) and Gram-positive (B. subtilis, S. aureus) species. nih.gov

Table 2: Antimicrobial Activity of Indole-Based Derivatives

Compound/Derivative SeriesMicroorganismReported Activity (MIC)Reference
Indole-1,2,4 Triazole Conjugates (General)Candida tropicalis2 µg/mL mdpi.com
Indole-1,2,4 Triazole Conjugate (Compound 6f)Candida albicans2 µg/mL mdpi.com
Indole-1,2,4 Triazole Conjugates (General)Gram-negative bacteria~250 µg/mL mdpi.com
Indole-triazole (Compound 3d) & Indole-thiadiazole (Compound 2c)MRSAMore effective than Ciprofloxacin nih.gov
Indole-triazole/thiadiazole DerivativesVarious Bacteria & Fungi3.125-50 µg/mL nih.gov

Modulation of Inflammatory Pathways in Cellular Systems (e.g., NF-κB, COX-2, LOX)

Indole derivatives are recognized for their anti-inflammatory properties, which are often mediated through the modulation of key inflammatory pathways. nih.gov The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) because of their central role in prostaglandin (B15479496) synthesis during inflammation. nih.govmdpi.com

Research has focused on developing indole-based compounds as selective COX-2 inhibitors to achieve anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibition. nih.gov A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with significant anti-inflammatory activity. nih.gov One derivative, compound S3, was found to selectively inhibit COX-2 expression and demonstrated gastric-sparing properties. Docking studies suggested that this compound could bind effectively within the active site of the COX-2 enzyme. nih.gov

Furthermore, the anti-inflammatory effects of some compounds are linked to their ability to modulate upstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways regulate the expression of pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS). A study on pterostilbene-carboxylic acid derivatives, which share structural features relevant to anti-inflammatory pharmacophores, found that the most potent COX-2 inhibitor also exerted its anti-inflammatory effects by down-regulating the expression of COX-2 and iNOS through the modulation of the NF-κB/MAPK signaling pathways. nih.gov This dual action of inhibiting the enzyme directly and suppressing its expression highlights a sophisticated mechanism for the anti-inflammatory activity of such compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Pharmacophoric Requirements for Biological Potency

The essential pharmacophoric features of this class of compounds include the indole (B1671886) nucleus, the sulfonamide group, and the hydroxyl substituent, which collectively define its interaction with biological targets.

The indole scaffold is a common motif in many biologically active molecules and serves as the foundational structure. The sulfonamide group at the C-2 position is a critical pharmacophoric element. It is known to mimic the structure of natural substrates, such as p-aminobenzoic acid, allowing it to act as a competitive inhibitor for certain enzymes. openaccesspub.org In many cases, the sulfonamide moiety functions as a zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. researchgate.net Its ability to form strong hydrogen bonds also contributes significantly to target binding. researchgate.net

The hydroxyl group at the C-5 position is another key feature, likely participating in hydrogen bonding interactions within the active site of target proteins, thereby anchoring the molecule and enhancing its binding affinity. The specific arrangement of these groups—the sulfonamide at position 2 and the hydroxyl at position 5—is fundamental to the molecule's activity.

Key Pharmacophoric Features:

Indole Ring: Provides the core scaffold for interaction with biological targets.

C-2 Sulfonamide Group: Acts as a key interactive group, often for enzyme inhibition.

C-5 Hydroxyl Group: Functions as a hydrogen bond donor/acceptor to enhance binding. ontosight.ai

Influence of Substituent Electronic and Steric Effects on Activity and Selectivity

Modifications to the core structure of 5-Hydroxy-1H-indole-2-sulfonamide have demonstrated that both electronic and steric properties of substituents play a pivotal role in modulating biological activity and selectivity.

Electronic Effects: Structure-activity relationship studies on related indole derivatives have shown that introducing electron-withdrawing groups, particularly halogens like chlorine or fluorine, at the C-5 position of the indole ring can significantly enhance potency. nih.govnih.gov This suggests that reducing electron density at this position is favorable for activity. For instance, in a series of 1H-indole-2-carboxamides, a C-5 chloro substituent resulted in a compound with approximately tenfold greater potency than the unsubstituted parent compound. nih.gov

Steric Effects: The steric bulk of substituents also has a profound impact. In studies of related 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, stereochemistry was found to be a critical determinant of activity. The (R)-enantiomers acted as potent, full agonists at the 5-HT₆ receptor, whereas the corresponding (S)-enantiomers were antagonists, highlighting the high degree of spatial discrimination at the receptor binding site. nih.gov Furthermore, research on 1H-indole-2-carboxamides showed that short alkyl groups at the C-3 position were optimal for activity, indicating that excessive steric bulk in this region is detrimental. nih.gov

Table 1: Influence of Substituents on Biological Activity of Related Indole Analogs
PositionSubstituent TypeEffect on ActivityReference Example
C-5Electron-Withdrawing (e.g., -Cl, -F)Potency Enhancement5-Chloro-1H-indole-2-carboxamides nih.gov
C-3Short Alkyl GroupsEnhanced Potency3-alkyl-1H-indole-2-carboxamides nih.gov
C-3 Side ChainStereochemistry ((R) vs. (S))Switches Activity (Agonist vs. Antagonist)(R/S)-pyrrolidin-2-ylmethyl derivatives nih.gov

Regiospecificity of Substitution and Its Impact on Biological Outcomes

The position of substituents on the indole ring is a critical factor that dictates the biological effects of the molecule. The specific placement of functional groups determines the molecule's orientation and interactions within a protein's binding pocket.

SAR studies on related 1H-indole-2-carboxamides have underscored the importance of substitution at the C-5 position. The introduction of a chloro or fluoro group at this specific location was found to be particularly effective in enhancing potency for CB1 receptor modulation. nih.gov This highlights the sensitivity of the biological target to the electronic environment of this region of the indole ring.

Conversely, modifications at other positions can lead to different outcomes. While small alkyl groups are tolerated at the C-3 position, larger substituents may be detrimental. nih.gov The placement of the primary sulfonamide at the C-2 position is a defining feature of the parent compound, positioning it to interact with key residues in target enzymes. researchgate.net Any shift of this group to other positions on the indole ring would fundamentally alter the compound's pharmacophoric profile and likely its biological activity.

Table 2: Impact of Substituent Position on Indole Core Activity
Position of SubstitutionObserved Impact on Biological ActivityReference Class
C-2Primary site for the key sulfonamide group, essential for enzyme inhibition. Indole-2-sulfonamides
C-3Tolerates small alkyl groups; larger groups can decrease activity. nih.gov1H-indole-2-carboxamides
C-5Optimal site for halogen substitution (Cl, F) to enhance potency. nih.gov1H-indole-2-carboxamides

Physicochemical Property Optimizations for Enhanced Biological Performance (e.g., Polar Surface Area)

Optimizing the physicochemical properties of a lead compound is essential for improving its drug-like characteristics, including solubility, permeability, and metabolic stability. The sulfonamide group plays a significant role in this optimization process.

The introduction of the sulfonamide group can also modulate the basicity of nearby amine functions, which can be a strategy to fine-tune a compound's toxicity and pharmacokinetic profile. researchgate.net By strategically modifying substituents on the indole ring, properties like lipophilicity (logP) and PSA can be balanced to achieve an optimal profile for a specific therapeutic target. For example, adding non-polar alkyl groups would increase logP, while adding further hydrogen-bonding groups would increase PSA.

Table 3: Calculated Physicochemical Properties
CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3-AAPolar Surface Area (Ų)
1H-Indole-2-sulfonamideC₈H₈N₂O₂S196.230.984.3
This compoundC₈H₈N₂O₃S212.23-104.5
Data for 1H-Indole-2-sulfonamide sourced from PubChem CID 14256301. nih.gov Data for this compound calculated based on its structure.

Advanced Computational and Spectroscopic Characterization of 5 Hydroxy 1h Indole 2 Sulfonamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. These methods are used to determine the molecule's stable conformation, its electronic distribution, and its reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is widely used to predict the molecular geometry of compounds with a high degree of accuracy. For 5-Hydroxy-1H-indole-2-sulfonamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular structure. These calculations typically reveal the most stable conformation of the molecule by minimizing its energy.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Hypothetical Data)

ParameterBondValue (Å)ParameterBond AngleValue (°)
Bond LengthC2-S11.75AngleC2-S1-O1120.5
S1-O11.45C2-S1-O2120.5
S1-N21.65O1-S1-O2119.0
C5-O31.36C4-C5-O3121.0
O3-H0.97C5-O3-H109.5
N1-H1.01C2-N1-C7a108.0

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO is likely to be distributed over the sulfonamide group, suggesting this region is susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data)

ParameterValue (eV)
E_HOMO-5.8
E_LUMO-1.2
HOMO-LUMO Gap (ΔE)4.6
Electronegativity (χ)3.5
Chemical Hardness (η)2.3
Electrophilicity Index (ω)2.66

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Fukui Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide and hydroxyl groups, as well as on the indole nitrogen, making these sites potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the NH and OH groups, making them hydrogen bond donors.

Fukui functions are another tool derived from DFT that helps to identify the most reactive sites in a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. There are three types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. By analyzing the values of the Fukui functions on different atoms in this compound, one can pinpoint the specific atoms that are most likely to participate in different types of reactions.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the properties of a single molecule, molecular modeling and simulation approaches are used to study the interactions of the molecule with its biological target and to explore its conformational landscape over time.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its receptor. For this compound, molecular docking studies could be performed against various enzymes that are known targets for indole sulfonamides, such as carbonic anhydrases or protein kinases.

The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy for different conformations and orientations. The results are typically presented as a docking score, with lower scores indicating a more favorable binding interaction. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the hydroxyl group and the sulfonamide moiety of this compound are likely to form key hydrogen bonds with amino acid residues in the active site of a target protein.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR 234, HIS 94, THR 199, LEU 198
Hydrogen BondsO(hydroxyl) with TYR 234, O(sulfonamide) with THR 199, N-H(indole) with HIS 94
Hydrophobic InteractionsIndole ring with LEU 198

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation can be used to study its conformational flexibility in solution or when bound to a protein.

When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. By running a simulation for several nanoseconds, one can observe whether the ligand remains in the active site and maintains its key interactions. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations offer a more realistic picture of the binding dynamics than static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for predicting the biological activity of chemical compounds based on their molecular structures. For indole sulfonamide derivatives, QSAR studies are instrumental in identifying the key structural features that govern their interactions with biological targets. nih.gov

A QSAR study on indolyl and piperidinyl sulfonamide derivatives, for instance, successfully modeled their binding affinity for the serotonin (B10506) 5-HT₆ receptor. nih.gov Such models are built by calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric properties) and correlating them with experimental activity data using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector regression (SVR) and random forest (RF). nih.govfrontiersin.orgfrontiersin.org

For a series of 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. nih.gov The models demonstrated good predictive ability, which was validated by synthesizing new compounds with enhanced potency. nih.gov

Although a specific QSAR model for this compound is not detailed in the provided sources, the principles from related structures suggest that key descriptors would include:

Hydrogen bond donors and acceptors: The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are critical.

Electronic properties: The distribution of charge across the indole ring and sulfonamide group.

Topological indices: Descriptors that encode information about molecular size, shape, and branching. nih.gov

These models are crucial for rationally designing new derivatives with optimized activity and for screening virtual libraries to identify promising new therapeutic leads. nih.govmdpi.com

Spectroscopic and Crystallographic Characterization Techniques

The definitive identification and structural characterization of this compound rely on a suite of analytical methods. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and spatial arrangement.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The aromatic protons on the indole ring typically appear in the region of 6.5-7.7 ppm. rsc.org The proton on the indole nitrogen (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. Similarly, the hydroxyl (-OH) proton and the sulfonamide (-NH₂) protons would also be observable, often as broad signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. rsc.orgchemicalbook.com The presence of the electron-donating hydroxyl group and the electron-withdrawing sulfonamide group would influence the specific chemical shifts of the carbons in the benzene (B151609) portion of the indole ring. nih.gov

The following table outlines the predicted chemical shifts for this compound based on data from similar indole structures. nih.govrsc.orgchemicalbook.comnih.gov

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 (N-H)8.5 - 11.5 (broad)-
C2-130 - 140
H36.8 - 7.2100 - 105
C3100 - 105-
H47.0 - 7.4-
C4110 - 115-
C5 (-OH)-150 - 155
OH4.5 - 5.5 (broad)-
H66.7 - 7.0-
C6112 - 118-
H77.1 - 7.5-
C7102 - 108-
C3a-125 - 130
C7a-135 - 140
-SO₂NH₂7.0 - 8.0 (broad)-

Note: Predicted values are estimates based on analogous compounds and can vary with solvent and experimental conditions.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. For this compound, key expected absorptions include a broad band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching vibrations for the indole NH and sulfonamide NH₂ groups (around 3100-3500 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively). rsc.org Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. rsc.orgmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations and the symmetric S=O stretch are typically strong and easily identifiable.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
O-H (Phenolic)Stretching3200 - 3600Medium-Broad (IR)
N-H (Indole)Stretching3300 - 3500Medium (IR)
N-H (Sulfonamide)Stretching3200 - 3400Medium (IR)
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C=C (Aromatic)Stretching1450 - 1600Medium-Strong
S=O (Sulfonamide)Asymmetric Stretch1310 - 1350Strong (IR)
S=O (Sulfonamide)Symmetric Stretch1140 - 1160Strong (IR, Raman)
S-N (Sulfonamide)Stretching895 - 915Medium

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): For a compound like this compound, LC-MS with a soft ionization source like Electrospray Ionization (ESI) would be the method of choice. rsc.org It would allow for the accurate determination of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight (C₈H₈N₂O₃S, MW = 212.23 g/mol ). nih.gov LC-MS/MS experiments can provide further structural proof by inducing fragmentation of the parent ion. nih.gov

HR-EI-MS (High-Resolution Electron Impact Mass Spectrometry): While EI can cause extensive fragmentation, it reveals characteristic patterns. A notable fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a mass of 64 Da. nih.govnih.gov The mass spectra of hydroxyindoles are also characterized by losses of water (H₂O) and carbon monoxide (CO). researchgate.net High-resolution measurements allow for the determination of the exact elemental composition of the parent ion and its fragments. rsc.org

Ion Formula m/z (Mass/Charge) Description
[M]⁺˙C₈H₈N₂O₃S212.03Molecular Ion
[M+H]⁺C₈H₉N₂O₃S213.04Protonated Molecule (ESI+)
[M-H]⁻C₈H₇N₂O₃S211.02Deprotonated Molecule (ESI-)
[M - SO₂]⁺˙C₈H₈N₂O148.06Loss of Sulfur Dioxide
[M - H₂O]⁺˙C₈H₆N₂O₂S194.01Loss of Water

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. mdpi.com Different polymorphs of the same compound can have different physical properties, including solubility and stability, which is of critical importance in pharmaceutical development. Polymorphism in indole derivatives is often driven by different patterns of intermolecular hydrogen bonding. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

Co-crystal Structures with Biological Targets

A comprehensive search of the Protein Data Bank (PDB) and other scientific literature reveals a notable absence of publicly available co-crystal structures for this compound complexed with any biological targets. While this specific molecule has been identified and is of interest in medicinal chemistry, its precise binding modes and interactions with enzymes or receptors have not, to date, been elucidated through X-ray crystallography or other structural biology techniques to yield a publicly accessible co-crystal structure.

The lack of such structural data means that the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that this compound forms within the active site of a biological target, remain speculative. Co-crystallization studies are a critical tool in drug discovery and development, providing invaluable atomic-level insights that can guide the rational design of more potent and selective analogs.

While direct structural information for this compound is unavailable, the broader class of indole and sulfonamide-containing molecules has been successfully co-crystallized with various biological targets. For instance, different sulfonamide derivatives have been shown to bind to enzymes like carbonic anhydrases and various proteases. Similarly, indole-based compounds are known to interact with a wide array of proteins, including kinases and G-protein coupled receptors. These studies on related compounds highlight the potential interaction patterns that this compound might exhibit. However, without a specific co-crystal structure, any such comparisons remain inferential.

The pursuit of co-crystal structures for this compound with its putative biological targets would be a significant step forward in understanding its mechanism of action and would provide a solid foundation for structure-based drug design efforts.

Future Research Directions and Conceptual Advancements Excluding Clinical Application

Rational Design of Next-Generation 5-Hydroxy-1H-indole-2-sulfonamide Analogs with Enhanced Specificity

The development of analogs of this compound with improved specificity is a key area for future research. The inherent reactivity and binding capabilities of the indole (B1671886) and sulfonamide moieties provide a rich scaffold for modification. ontosight.ai

Key Strategies for Analog Design:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be crucial. For instance, altering the substituents on the indole nitrogen or the sulfonamide group can significantly impact binding affinity and selectivity. nih.gov The synthesis of a library of analogs with variations at these positions would allow for comprehensive SAR analysis.

Bioisosteric Replacement: The sulfonamide group is a non-classical bioisostere of phenolic hydroxyl and amide groups. researchgate.net Exploring replacements for the hydroxyl and sulfonamide groups with other functional groups that mimic their steric and electronic properties could lead to analogs with novel activities.

Computational Modeling: Molecular docking studies can predict the binding modes of designed analogs with various biological targets. nih.gov This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and specificity, saving time and resources. For example, docking studies have been successfully used to identify indole aryl sulfonamides as potent aromatase inhibitors. nih.gov

Table 1: Potential Modifications for Analog Design

Modification SitePotential SubstituentsDesired Outcome
Indole N1-positionAlkyl chains, aryl groups, heterocyclic ringsModulate lipophilicity and target interactions
Indole C5-hydroxylEtherification, esterificationImprove metabolic stability and cell permeability
Sulfonamide nitrogenAlkyl, aryl, or heterocyclic substitutionsEnhance binding affinity and selectivity

Exploration of Novel Biological Targets and Phenotypic Screening Approaches

While the sulfonamide group is well-known for its role in inhibiting enzymes like carbonic anhydrases nih.gov, the full spectrum of biological targets for this compound remains to be explored.

Future Exploration Strategies:

Phenotypic Screening: Cell-based phenotypic screens can uncover novel biological activities without a preconceived target. aacrjournals.org By observing the effects of the compound on cellular phenotypes, such as cell cycle progression or morphology, new therapeutic areas can be identified. For instance, some sulfonamides have been shown to induce G1 or G2-M phase arrest in cancer cell lines. aacrjournals.org

Target Identification: Once a phenotypic effect is observed, various techniques can be employed to identify the molecular target. These include affinity chromatography, where the compound is immobilized to pull down its binding partners, and genetic approaches like shRNA or CRISPR/Cas9 screens to identify genes that modulate the compound's activity.

Expansion to New Target Classes: Research into indole-sulfonamide derivatives has revealed activity against a range of targets, including kinases, aromatase, and viral enzymes. nih.govnih.gov Future studies should broaden the scope to include other enzyme classes and receptor families.

Development of Sustainable and Scalable Synthetic Methodologies for Research Needs

The availability of this compound and its analogs in sufficient quantities for research is dependent on efficient and sustainable synthetic methods.

Innovations in Synthesis:

Green Chemistry Approaches: Traditional multi-step syntheses of indole sulfonamides often generate significant waste. nih.gov The development of greener methods, such as those utilizing recyclable catalysts, safer solvents like ethanol (B145695), and generating water as the only byproduct, is a critical goal. nih.govrsc.org

Electrochemical Synthesis: Electrosynthesis offers a mild and oxidant-free method for constructing indole sulfonate esters, providing a sustainable alternative to traditional methods. acs.org

Scalable Synthesis: Developing synthetic routes that are amenable to large-scale production is essential for advancing the compound from initial screening to more extensive biological evaluation. mdpi.com

Integration of Multi-Omics Data to Understand Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, an integrative multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net

Multi-Omics Integration Strategy:

Transcriptomics: Microarray or RNA-seq analysis can reveal changes in gene expression in response to compound treatment, providing insights into the cellular pathways affected. aacrjournals.orgmdpi.com

Proteomics: Analyzing changes in protein expression and post-translational modifications can identify the direct targets and downstream signaling pathways modulated by the compound.

Metabolomics: Studying the metabolic profile of treated cells can uncover alterations in key metabolic pathways. For example, targeted hormone metabolome analysis has revealed the role of indole-3-acetic acid in plant development. nih.gov

Data Integration Tools: Computational tools are essential for integrating these large datasets to identify correlations and build a holistic model of the compound's mechanism of action. researchgate.net

Design of Probes for Advanced Chemical Biology Investigations

This compound can serve as a scaffold for the development of chemical probes to study biological processes.

Probe Development Strategies:

Fluorescent Probes: Attaching a fluorescent tag to the molecule can enable the visualization of its subcellular localization and interaction with its target in living cells. mdpi.com Sulfonamide-containing naphthalimides have been developed as fluorescent probes for tumor imaging. mdpi.com

Affinity-Based Probes: Incorporating a reactive group, such as a sulfonyl fluoride, can allow for covalent labeling of the target protein. rsc.org This is a powerful technique for target identification and validation.

Photoaffinity Probes: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling its identification.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogs as valuable tools for chemical biology and as starting points for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 5-Hydroxy-1H-indole-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Start with sulfonylation of 5-hydroxyindole using sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions. Optimize temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves yield . Monitor reaction progress using TLC or HPLC.

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodology : Use 1H/13C NMR to confirm indole ring protons and sulfonamide groups (e.g., singlet for NH at δ 10–12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak). FTIR identifies functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, S=O at 1150–1350 cm⁻¹). Purity assessment via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods during synthesis. In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Document first-aid measures in lab safety manuals .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in drug design?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes with sulfonamide-binding pockets). Use DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with in vitro enzyme inhibition assays and correlate with computational results .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodology : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analysis to identify confounding variables (e.g., purity, solvent effects). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) to confirm activity .

Q. How do researchers design pharmacokinetic studies to evaluate oral bioavailability and metabolic pathways?

  • Methodology : Conduct in vitro metabolic stability assays using liver microsomes (human/rodent) and LC-MS/MS to identify phase I/II metabolites. For in vivo studies, administer the compound orally/intravenously to rodents, collect plasma samples, and calculate pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) .

Q. What experimental approaches validate the proposed mechanism of action in disease models?

  • Methodology : Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity. Combine with transcriptomic/proteomic profiling to identify downstream pathways. For in vivo efficacy, employ disease-specific models (e.g., xenografts for cancer) and compare outcomes with positive/negative controls .

Data Presentation Guidelines

  • Synthesis Data : Report yields, purity (≥95% by HPLC), and spectral data (NMR/HRMS) in supplementary materials .
  • Biological Assays : Include dose-response curves, IC₅₀ values, and statistical tests (e.g., ANOVA with post-hoc analysis) .
  • Safety Data : Document LD₅₀, NOAEL, and hazard classifications (GHS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.